molecular formula C13H15F3N2O3S B11764322 1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide

1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B11764322
M. Wt: 336.33 g/mol
InChI Key: CODYQYSUJPTBFK-UHFFFAOYSA-N
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Description

1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound features a piperidine ring substituted with a trifluoromethyl group and a sulfonyl group, making it a valuable candidate for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The sulfonyl group contributes to the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperazine
  • 1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine
  • 1-((2-(Trifluoromethyl)phenyl)sulfonyl)morpholine

Uniqueness

1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities

Properties

Molecular Formula

C13H15F3N2O3S

Molecular Weight

336.33 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C13H15F3N2O3S/c14-13(15,16)10-3-1-2-4-11(10)22(20,21)18-7-5-9(6-8-18)12(17)19/h1-4,9H,5-8H2,(H2,17,19)

InChI Key

CODYQYSUJPTBFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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